4-Benzyloxy-3-hydroxyphenylacetic acid

Descripción general

Descripción

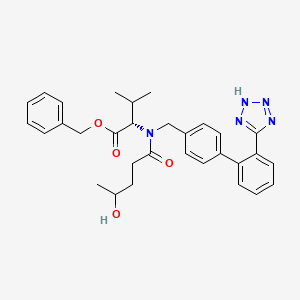

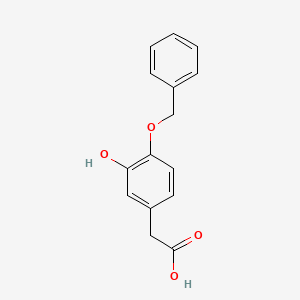

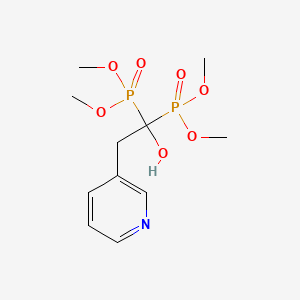

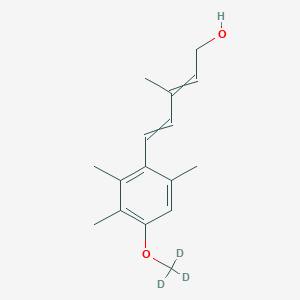

4-Benzyloxy-3-hydroxyphenylacetic acid is an aromatic phenyl acetic acid . It has a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . It can also be synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-hydroxyphenylacetic acid is represented by the formula C15H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Oxidation of Natural Phenolic Compounds

This compound is used in the oxidation of natural phenolic compounds to enhance their antioxidant properties. It is involved in producing catechols, which are important for various biochemical processes .

Enzyme Catalysis Efficiency

It plays a role in increasing the catalytic activity of enzymes. For instance, modifications at specific sites can enhance enzyme flexibility and improve substrate pocket interactions, leading to increased efficiency toward certain substrates .

Proteomics Research

4-Benzyloxy-3-hydroxyphenylacetic acid is utilized in proteomics research applications. It serves as a precursor or an intermediate in synthesizing peptides or proteins for study .

Biosynthesis Pathways

This compound is involved in biosynthesis pathways, such as the glucose-based biosynthesis of dihydroxymandelic acid, which is significant in metabolic engineering and synthetic biology .

Substrate Spectrum Expansion

The compound can expand the substrate spectrum for certain enzymes, allowing them to catalyze a broader range of reactions. This is particularly useful in biotransformation processes and the development of new biochemical pathways .

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBKCKVVIGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652467 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-hydroxyphenylacetic acid | |

CAS RN |

28988-68-3 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)